molecular formula C8H9F3N2O B13906111 5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine

5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine

Cat. No.: B13906111
M. Wt: 206.16 g/mol
InChI Key: DYSRMOQOBQBMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine is a chemical compound with a pyridine ring substituted with a methyl group at the 5-position and a trifluoroethoxy group at the 2-position

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to enhance potassium channel activity, which can modulate neuronal excitability. This effect is mediated through the binding of the compound to the potassium channel proteins, leading to their activation and subsequent physiological effects .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine

InChI

InChI=1S/C8H9F3N2O/c1-5-3-13-7(2-6(5)12)14-4-8(9,10)11/h2-3H,4H2,1H3,(H2,12,13)

InChI Key

DYSRMOQOBQBMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OCC(F)(F)F

Origin of Product

United States

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